molecular formula C16H15FN2O4 B2773839 N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide CAS No. 1105210-28-3

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B2773839
CAS No.: 1105210-28-3
M. Wt: 318.304
InChI Key: ZXKAOILOEPBQPX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C15H14FNO4 It is characterized by the presence of a fluorophenoxy group, a nitrobenzamide group, and an ethyl linkage

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKAOILOEPBQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature to 50°C.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent, reflux conditions.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]-N-methyl-3-oxobutanamide
  • 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide
  • (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a fluorophenoxy group allows for versatile chemical modifications and potential biological activities that are not easily replicated by other compounds.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H18FNO3
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 475216-25-2

The presence of both a nitro group and a fluorophenoxy group contributes to its distinct chemical properties, influencing its biological interactions and pharmacological potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 4-fluorophenoxyethylamine : Reaction of 4-fluorophenol with ethylene oxide in the presence of a base.
  • Nitration of 3-methylbenzamide : Using concentrated sulfuric and nitric acids to introduce the nitro group at the 4-position.
  • Coupling Reaction : The final step involves coupling the previously formed amine with the nitrated benzamide using a coupling agent like EDCI in the presence of a base.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.
  • Binding Affinity : The fluorophenoxy group may enhance binding affinity to certain proteins or enzymes, modulating their activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Enzyme Interactions

This compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it valuable in biochemical research .

Research Applications

This compound is utilized in various research fields:

  • Medicinal Chemistry : As a pharmacophore for developing new drugs targeting inflammatory and cancer pathways.
  • Biological Research : To explore its effects on signaling pathways and cellular processes.
  • Materials Science : Investigated for use in synthesizing novel materials with specific electronic or optical properties.

Comparative Analysis with Similar Compounds

Compound NameStructural VariationBiological Activity
N-[2-(4-chlorophenyl)ethyl]-3-methyl-4-nitrobenzamideChlorine instead of fluorineSimilar anticancer activity
N-[2-(4-bromophenyl)ethyl]-3-methyl-4-nitrobenzamideBromine instead of fluorineReduced binding affinity
N-[2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamideMethyl instead of fluorineAltered pharmacokinetics

The unique presence of fluorine in this compound enhances lipophilicity and metabolic stability compared to its analogs, potentially improving its pharmacokinetic profile .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Anticancer Activity : A recent study demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound, suggesting a mechanism involving apoptosis through caspase activation.
  • Anti-inflammatory Study : In animal models of arthritis, administration resulted in decreased levels of inflammatory markers, indicating potential therapeutic use in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3-methyl-4-nitrobenzoic acid derivatives and 2-(4-fluorophenoxy)ethylamine. Key steps include activating the carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to minimize side reactions. Reaction temperatures are maintained at -50°C to prevent racemization and improve yield . Solvent choice (e.g., anhydrous dichloromethane or THF) and stoichiometric ratios of reagents are critical for purity. Post-synthesis purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the 4-fluorophenoxy group (δ ~6.8–7.1 ppm for aromatic protons) and the nitrobenzamide moiety (δ ~8.0–8.5 ppm for nitro-adjacent protons) .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the nitrobenzamide group, with absorbance peaks near 270–300 nm .
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~359) and fragmentation patterns .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal structure of this compound inform its stability and reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) and π-π stacking between aromatic rings. For example, in related fluorophenoxybenzamides, the dihedral angle between aromatic rings (~88.8°) and chair conformations of cyclohexane-derived moieties influence packing efficiency and solubility . Computational tools like Mercury or SHELXL refine hydrogen-bond geometries, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts >50%) .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For instance:

  • If NMR data conflicts with DFT-predicted chemical shifts, re-examine solvent effects (e.g., DMSO vs. CDCl3) or tautomeric equilibria .
  • Discrepancies in IR vibrational frequencies may arise from crystal packing forces not accounted for in gas-phase DFT calculations. Polarizable continuum models (PCM) can mitigate this .
  • Validate crystallographic data against spectroscopic results using programs like Olex2 or SHELXTL to ensure consistency in bond lengths/angles .

Notes

  • Avoid reliance on commercial databases (e.g., BenchChem) per user guidelines.
  • Structural data from crystallography (e.g., SHELX-refined models) provides higher reliability than computational predictions alone .
  • Advanced users should integrate MD simulations (e.g., GROMACS) to study solvation effects on reactivity .

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